

Cyclohexyl Acetate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Cyclohexyl acetate*

Cat. No.: B165965

[Get Quote](#)

Authored for Researchers, Scientists, and Drug Development Professionals

December 13, 2025

Abstract

Cyclohexyl acetate (CAS No. 622-45-7) is a carboxylic acid ester recognized for its characteristic fruity, sweet aroma. Beyond its established use in the fragrance and flavor industries, it serves as a versatile solvent and a key chemical intermediate in the synthesis of various organic compounds.^{[1][2]} Its utility extends to the production of resins, coatings, and as a precursor in the synthesis of pharmaceuticals and agrochemicals.^[1] This technical guide provides an in-depth analysis of **cyclohexyl acetate**, covering its physicochemical properties, spectroscopic data, detailed synthesis protocols, and safety information. Particular focus is given to its role as a synthetic intermediate, including its pathway to cyclohexanol, a vital precursor for industrial polymers like Nylon-6.^{[3][4]}

Physicochemical and Spectroscopic Data

Cyclohexyl acetate is a colorless liquid that is slightly less dense than water and insoluble in it.^[5] It is, however, miscible with common organic solvents like ethanol and ether.^[1]

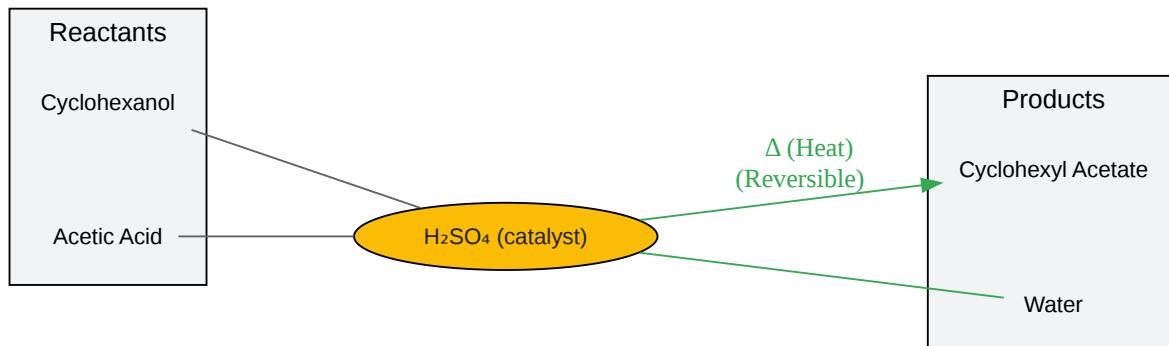
Physical and Chemical Properties

The key physicochemical properties of **cyclohexyl acetate** are summarized in the table below for easy reference and comparison.

Property	Value	Source(s)
IUPAC Name	Cyclohexyl acetate	[6]
Synonyms	Acetic acid cyclohexyl ester, Hexalin acetate	[6]
CAS Number	622-45-7	[7]
Molecular Formula	C ₈ H ₁₄ O ₂	[1] [5]
Molecular Weight	142.20 g/mol	[5] [7]
Appearance	Colorless liquid	[5]
Odor	Fruity, sweet, characteristic odor	[1] [8]
Density	0.966 g/mL at 25 °C	[7]
Boiling Point	172-173 °C at 760 mmHg	[7]
Melting Point	-65 °C	[8]
Flash Point	58 °C (136.4 °F) - Closed Cup	[5] [7]
Refractive Index (n _{20/D})	1.439	[7]
Solubility	Insoluble in water; miscible with ethanol, ether	[1] [5]

Spectroscopic Data

The structural elucidation of **cyclohexyl acetate** is supported by various spectroscopic techniques. Key data are presented below.


Spectroscopic Data	Values and Interpretation	Source(s)
¹ H NMR (400 MHz, CDCl ₃)	δ (ppm): 4.78-4.70 (m, 1H, -OCHO-), 2.03 (s, 3H, -COCH ₃), 1.89-1.20 (m, 10H, cyclohexyl -CH ₂)	[5]
¹³ C NMR (25.16 MHz, CDCl ₃)	δ (ppm): 170.36 (C=O), 72.62 (-OCHO-), 31.77 (2C, cyclohexyl), 25.55 (1C, cyclohexyl), 23.90 (2C, cyclohexyl), 21.32 (-COCH ₃)	[5]
Mass Spectrometry (EI, 70 eV)	Major m/z peaks: 43 (100%), 67 (68%), 82 (67%), 54 (20%), 55 (17%)	[5]
Infrared (IR) Spectroscopy	Key absorptions (cm ⁻¹): Strong C=O stretch (~1735 cm ⁻¹), C-O stretch (~1240 cm ⁻¹)	[5]

Synthesis of Cyclohexyl Acetate

Cyclohexyl acetate can be synthesized through several methods, including the reaction of cyclohexanol with acetic anhydride or the esterification of cyclohexene with acetic acid.[1][9] The most common and well-established laboratory method is the Fischer esterification of cyclohexanol with acetic acid, catalyzed by a strong acid.[7]

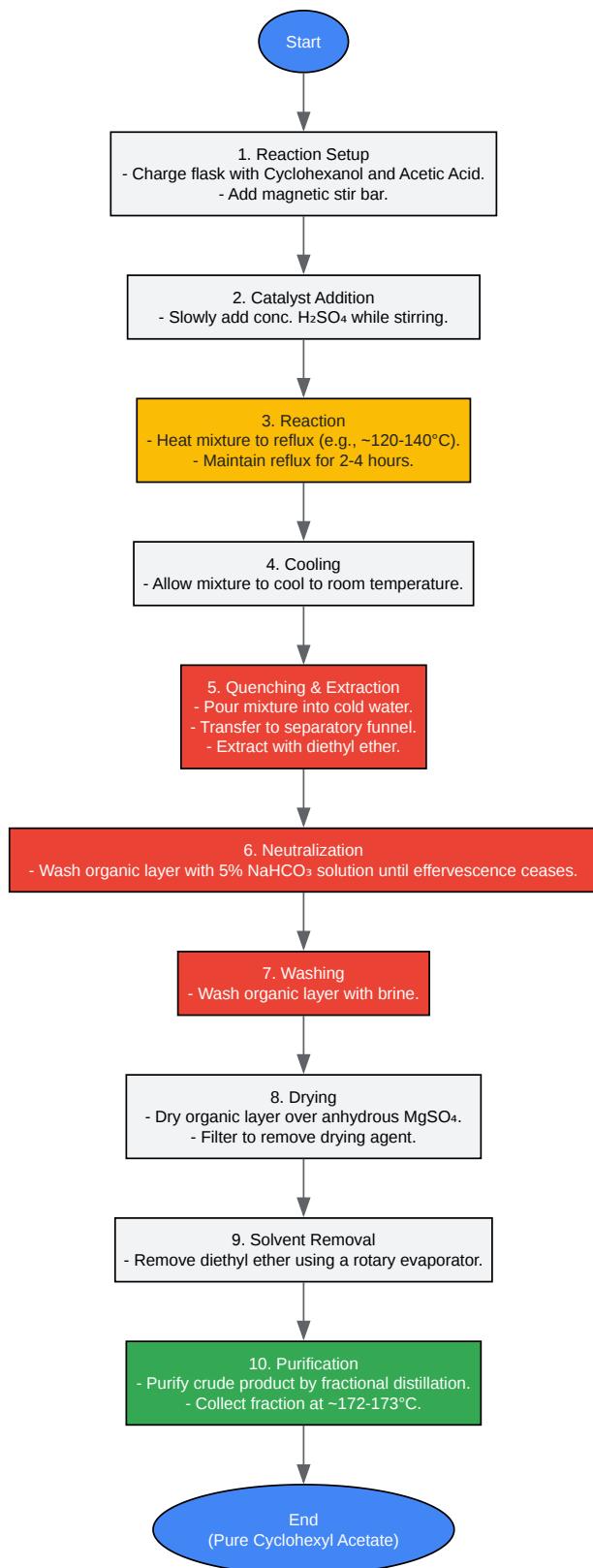
Fischer Esterification Reaction

The Fischer esterification is a reversible, acid-catalyzed condensation reaction between a carboxylic acid and an alcohol. To favor the formation of the ester, the equilibrium can be shifted by using an excess of one reactant or by removing the water produced.[7]

[Click to download full resolution via product page](#)

Caption: Fischer Esterification of Cyclohexanol and Acetic Acid.

Experimental Protocols


The following section provides a detailed methodology for the laboratory-scale synthesis and purification of **cyclohexyl acetate** via Fischer esterification.

Materials and Equipment

- Reactants: Cyclohexanol, Glacial Acetic Acid, Concentrated Sulfuric Acid (98%).
- Work-up Reagents: Diethyl ether, 5% Sodium Bicarbonate solution (aq.), Saturated Sodium Chloride solution (Brine), Anhydrous Magnesium Sulfate.
- Equipment: Round-bottom flask, reflux condenser, heating mantle with magnetic stirrer, separatory funnel, rotary evaporator, fractional distillation apparatus.

Synthesis and Purification Workflow

The complete experimental workflow, from reaction setup to final product purification, is outlined in the diagram below.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis of **cyclohexyl acetate**.

Detailed Synthesis Procedure

- Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine cyclohexanol (e.g., 0.20 mol) and an excess of glacial acetic acid (e.g., 0.40 mol).
- Catalyst Addition: While stirring the mixture in an ice bath, slowly and carefully add concentrated sulfuric acid (e.g., 1 mL).[1]
- Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux for approximately 2-4 hours.[1][10] The reaction progress can be monitored using Thin-Layer Chromatography (TLC).
- Cooling and Quenching: After the reaction is complete, allow the flask to cool to room temperature. Carefully pour the reaction mixture into a beaker containing 100 mL of ice-cold water.[5]
- Extraction: Transfer the mixture to a separatory funnel. Extract the product with diethyl ether (2 x 50 mL). Combine the organic layers.[7]
- Neutralization and Washing: Wash the combined organic layers sequentially with 50 mL portions of 5% aqueous sodium bicarbonate solution until gas evolution ceases. This step neutralizes the unreacted acetic acid and the sulfuric acid catalyst.[7] Follow this with a wash using 50 mL of saturated brine.[7]
- Drying: Dry the organic layer over anhydrous magnesium sulfate. Filter the solution to remove the drying agent.[7]
- Solvent Removal: Remove the diethyl ether using a rotary evaporator.
- Purification: Purify the resulting crude ester by fractional distillation at atmospheric pressure. [5] Collect the fraction boiling between 172-173 °C.[7] A typical yield for this procedure is high, often exceeding 85%.

Applications in Research and Industry

Cyclohexyl acetate is a versatile compound with applications spanning multiple sectors.

- Solvent: It is an effective solvent for a variety of materials, including resins, coatings, and adhesives.[1]
- Fragrance and Flavoring Agent: Due to its pleasant fruity aroma, it is widely used in perfumes, personal care products, and as a flavoring agent in foods and beverages.[2][6]
- Chemical Intermediate: It serves as a crucial intermediate in organic synthesis.[1] A significant application is in an alternative route to produce cyclohexanol. The esterification of cyclohexene to **cyclohexyl acetate**, followed by hydrogenolysis, can be an effective pathway.[4] Cyclohexanol is a high-volume industrial chemical, primarily used as a precursor in the manufacture of adipic acid and caprolactam, the monomers for Nylon-6.[3][11]

Role as a Synthetic Intermediate for Caprolactam

Cyclohexyl acetate is not known to be directly involved in biological signaling pathways.[12] Its relevance in the context of drug development and industrial synthesis is primarily as a precursor or intermediate. The pathway from **cyclohexyl acetate** to caprolactam illustrates its industrial importance.

[Click to download full resolution via product page](#)

Caption: Industrial pathway from **cyclohexyl acetate** to Nylon-6.

Safety and Handling

Cyclohexyl acetate is a flammable liquid and should be handled with appropriate safety precautions.[7]

- Hazards: It is classified as a flammable liquid.[7] Vapors may form explosive mixtures with air above its flash point.[13] It can cause mild irritation to the skin, eyes, and respiratory system. [1]
- Handling: Work in a well-ventilated fume hood. Keep away from open flames, sparks, and heat.[13] Avoid contact with skin and eyes.

- Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.
- Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents.[13] Keep containers tightly closed.
- Toxicology: **Cyclohexyl acetate** is considered to have low acute toxicity. It is not found to be genotoxic.[14]

Conclusion

Cyclohexyl acetate is a carboxylic acid ester of significant industrial value. Its straightforward synthesis via Fischer esterification, coupled with its utility as a solvent, fragrance, and key chemical intermediate, makes it a compound of interest for a wide range of scientific and industrial professionals. While it does not possess direct biological activity in signaling pathways, its role as a precursor in the synthesis of industrially vital chemicals like cyclohexanol and, subsequently, caprolactam, underscores its importance in chemical and materials science. This guide provides the core technical information required for its synthesis, characterization, and safe handling in a research and development setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. Fischer Esterification-Typical Procedures - operachem [operachem.com]
2. nbinno.com [nbino.com]
3. Novel Reactive Distillation Process for Cyclohexyl Acetate Production: Design, Optimization, and Control - PMC [pmc.ncbi.nlm.nih.gov]
4. pubs.acs.org [pubs.acs.org]
5. benchchem.com [benchchem.com]
6. Cyclohexyl acetate | C8H14O2 | CID 12146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. community.wvu.edu [community.wvu.edu]
- 8. researchgate.net [researchgate.net]
- 9. Cyclohexyl acetate synthesis - chemicalbook [chemicalbook.com]
- 10. cerritos.edu [cerritos.edu]
- 11. UCM - GRUPO DE INVESTIGACIÓN INPROQUIMA [ucm.es]
- 12. Human Metabolome Database: Showing metabocard for Cyclohexyl acetate (HMDB0031352) [hmdb.ca]
- 13. daneshyari.com [daneshyari.com]
- 14. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Cyclohexyl Acetate: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b165965#cyclohexyl-acetate-as-a-carboxylic-acid-ester>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com